Kinetic Binding Profile Differentiates Colchicide from Parent Colchicine at the Tubulin Interface
Colchicide (IDE) binding to tubulin follows a two-step mechanism, similar to colchicine (COL), but exhibits substantially different kinetic parameters. The modification at the C-10 position alters the equilibrium constant for the initial binding step (K1) and the rate constant for the subsequent isomerization (k2) [1]. This quantitative difference in binding mechanics, despite structural similarity, underscores why colchicide cannot be treated as a simple colchicine substitute in experimental systems.
| Evidence Dimension | Initial Binding Affinity (K1) and Isomerization Rate (k2) |
|---|---|
| Target Compound Data | K1 = 5300 ± 300 M⁻¹, k2 = 0.071 ± 0.002 s⁻¹ [1] |
| Comparator Or Baseline | Colchicine: K1 ≈ 200 M⁻¹ (fast isotype), k2 ≈ 0.3 s⁻¹ (fast isotype) [2] |
| Quantified Difference | Colchicide exhibits ~26.5-fold higher affinity in the initial binding step (K1) and a ~4.2-fold slower isomerization rate (k2) compared to colchicine's fast isotype. |
| Conditions | Tubulin binding assay in vitro at 25 °C [1][2] |
Why This Matters
These divergent kinetic parameters can lead to vastly different temporal patterns of microtubule disruption, making compound-specific characterization essential for reproducible and interpretable results in cell biology and drug development.
- [1] Dumortier C, Yan Q, Bane S, Engelborghs Y. Mechanism of tubulin–colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine. Biochem J. 1997;327(3):685-688. doi:10.1042/bj3270685 View Source
- [2] Dumortier C, Gorbunoff MJ, Andreu JM, Engelborghs Y. Alterations of Rings B and C of Colchicine Are Cumulative in Overall Binding to Tubulin but Modify Each Kinetic Step. Biochemistry. 1996;35(49):15900-15906. doi:10.1021/bi9614996 View Source
